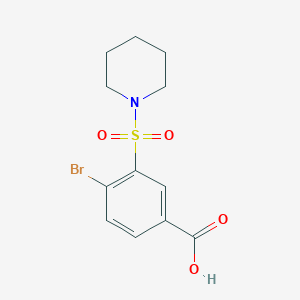

4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZOIC ACID

Description

Properties

IUPAC Name |

4-bromo-3-piperidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4S/c13-10-5-4-9(12(15)16)8-11(10)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENVHYLMIUNALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZOIC ACID typically involves the following steps:

Sulfonylation: The attachment of a sulfonyl group to the piperidine ring.

Coupling Reaction: The final coupling of the brominated benzoic acid with the sulfonylated piperidine.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products:

Oxidation: Products include oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the compound with hydrogen replacing the bromine atom.

Substitution: Substituted benzoic acids with various functional groups replacing the bromine atom.

Scientific Research Applications

4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZOIC ACID has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZOIC ACID involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The piperidine ring provides structural stability and enhances the compound’s overall bioactivity.

Comparison with Similar Compounds

4-Bromo-3-(chlorosulfonyl)benzoic Acid (CAS 50803-23-1)

4-Bromo-3-(2-methyl-2,3-dihydro-indole-1-sulfonyl)-benzoic Acid

Brominated Benzoic Acid Derivatives

4-Bromo-3-(trifluoromethyl)benzoic Acid (CAS 1622-14-6)

2-Amino-5-Bromo Benzoic Acid

- Biological Activity : Exhibits equipotent antineoplastic activity to cisplatin in CACO2 colorectal and MCF7 breast cancer cell lines .

Electronic and Optical Properties

4-Bromo-3-(methoxymethoxy)benzoic Acid

- Polarizability : 2.1880 × 10⁻²³ (DFT study) .

- First-Order Hyperpolarizability (β): 9.7419 × 10⁻³⁰, indicating moderate nonlinear optical (NLO) activity .

- Comparison : The methoxymethoxy group provides electron-donating effects, increasing polarizability compared to the electron-withdrawing sulfonyl-piperidine group in the target compound .

2,6-Bis(trifluoromethyl)benzoic Acid

- Polarizability : 2.9591 × 10⁻²³ .

- First-Order Hyperpolarizability (β) : 1.0759 × 10⁻³⁰ .

- Comparison : Fluorine substituents enhance thermal and oxidative stability, suggesting that the target compound’s sulfonyl-piperidine group may offer different electronic tuning for NLO applications .

Thermal and Stability Data

- General Trends: Benzoic acid derivatives with sulfonyl groups (e.g., 4-bromo-3-(chlorosulfonyl)benzoic acid) often exhibit moderate thermal stability, decomposing at temperatures above 200°C . Piperidine-containing derivatives may show improved solubility in organic solvents due to the bulky alkylamino group .

Hazard Considerations

- Sulfonyl Derivatives : Compounds like 4-bromo-3-(chlorosulfonyl)benzoic acid are classified as corrosive (H314) . Similar hazards are anticipated for the target compound, necessitating handling in inert atmospheres and protective equipment .

Data Tables

Table 1: Molecular and Electronic Properties of Selected Derivatives

Q & A

Q. Optimization Considerations :

- Catalysts : Anhydrous AlCl₃ can enhance electrophilic aromatic substitution in brominated intermediates .

- Temperature : Controlled exothermic reactions (0–5°C for sulfonylation) minimize side products.

What analytical techniques are critical for characterizing this compound and validating its purity?

Basic Research Question

A multi-technique approach is essential:

- IR Spectroscopy : Confirm sulfonyl group presence via S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

- NMR :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 358.0) .

- Elemental Analysis : ±0.4% deviation confirms stoichiometry .

How does the compound’s solubility profile influence formulation for in vitro/in vivo studies?

Basic Research Question

The carboxylic acid and sulfonyl groups confer pH-dependent solubility:

- Aqueous Solubility : Low in neutral pH (due to protonated -COOH), but improves in alkaline buffers (e.g., phosphate buffer pH 7.4) via deprotonation.

- Organic Solvents : DMSO or DMF is recommended for stock solutions.

Methodological Tip : Use co-solvents (e.g., PEG-400) or lipid-based carriers for in vivo dosing to enhance bioavailability .

What structural modifications could reduce gastrointestinal toxicity while maintaining anti-inflammatory activity?

Advanced Research Question

Derivatization of the carboxylic acid group is a key strategy:

- Bioisosteric Replacement : Substitute -COOH with 1,3,4-oxadiazole rings, which maintain hydrogen-bonding capacity while reducing direct mucosal irritation .

- Prodrug Design : Esterification (e.g., ethyl ester) shields the acid group, with enzymatic hydrolysis releasing the active form post-absorption .

Data Insight : In aroylpropionic acid derivatives, oxadiazole analogs showed 20–30% higher anti-inflammatory activity (carrageenan-induced edema model) with 50% lower ulcerogenicity .

What metabolic pathways are anticipated, and how can metabolites be identified?

Advanced Research Question

Predicted Phase I/II metabolism includes:

- Oxidation : Piperidine ring hydroxylation or sulfonyl group reduction .

- Conjugation : Glucuronidation of the carboxylic acid or hydroxylated metabolites .

Analytical Workflow : - In Vitro Incubation : Liver microsomes (human/rat) + NADPH.

- LC-HRMS : Metabolite identification via exact mass and MS/MS fragmentation (e.g., 4-bromobenzophenone, m/z 259.0) .

How can computational modeling predict target interactions and guide SAR studies?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase (COX-2). The sulfonyl group may bind to Arg120, while the bromine occupies a hydrophobic pocket .

- QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values to prioritize analogs .

How should researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question

- Control for Substituent Effects : Compare studies using derivatives with identical substituents (e.g., 4-bromo vs. 4-chloro analogs).

- Assay Standardization : Validate cell lines (e.g., RAW264.7 for TNF-α suppression) and dosing protocols. For example, oral vs. intraperitoneal administration alters bioavailability .

What advanced chromatographic methods ensure high purity for mechanistic studies?

Advanced Research Question

Q. Tables for Key Data

| Characterization Data | Values/Peaks | Reference |

|---|---|---|

| IR (S=O stretch) | 1350–1150 cm⁻¹ | |

| ¹H NMR (Piperidine CH₂) | δ 1.5–3.5 ppm (m) | |

| HRMS ([M+H]⁺) | m/z 358.0 (C₁₂H₁₃BrNO₄S) |

| Metabolites Identified | Analytical Method | Reference |

|---|---|---|

| 4-Bromobenzophenone | LC-HRMS (m/z 259.0) | |

| Glucuronide Conjugate | Enzymatic hydrolysis + MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.